![molecular formula C20H24INO2 B5059198 4-[(4-benzyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol](/img/structure/B5059198.png)
4-[(4-benzyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-benzyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol, also known as Compound 1, is a novel chemical compound that has shown potential in various scientific research applications. It was first synthesized by a group of researchers in China in 2016, and since then, it has been the subject of numerous studies due to its unique properties.
Mécanisme D'action
The mechanism of action of 4-[(4-benzyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol 1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell proliferation and survival. It also inhibits the activity of phosphodiesterase (PDE), which is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels. Additionally, it has been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in energy metabolism.
Biochemical and Physiological Effects:
4-[(4-benzyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol 1 has been found to have several biochemical and physiological effects in various studies. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. In the brain, it has been found to have neuroprotective effects and improve cognitive function. In the cardiovascular system, it has been shown to have vasodilatory effects and reduce blood pressure. It has also been found to have anti-inflammatory effects and regulate glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-[(4-benzyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol 1 is that it has been shown to have a high potency and selectivity for its target enzymes and signaling pathways. It also has good bioavailability and can cross the blood-brain barrier. However, one limitation is that it has not been extensively studied in vivo, and more research is needed to determine its safety and efficacy in animal models and humans.
Orientations Futures
There are several future directions for research on 4-[(4-benzyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol 1. One area of interest is its potential as a cancer therapy, and more studies are needed to determine its efficacy in different types of cancer. Another area of interest is its neuroprotective effects, and more research is needed to determine its potential for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, more studies are needed to determine the safety and efficacy of 4-[(4-benzyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol 1 in animal models and humans.
Méthodes De Synthèse
The synthesis of 4-[(4-benzyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol 1 involves several steps, starting with the reaction between 2-iodo-6-methoxyphenol and benzylpiperidine. This is followed by the addition of formaldehyde and sodium borohydride, which results in the formation of 4-[(4-benzyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol 1. The synthesis method has been optimized to achieve a high yield of the compound with good purity.
Applications De Recherche Scientifique
4-[(4-benzyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol 1 has been studied extensively in various scientific research applications, including cancer treatment, neurological disorders, and cardiovascular diseases. In cancer research, it has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In neurological disorders, it has been found to have neuroprotective effects and improve cognitive function. In cardiovascular diseases, it has been shown to have vasodilatory effects and reduce blood pressure.
Propriétés
IUPAC Name |
4-[(4-benzylpiperidin-1-yl)methyl]-2-iodo-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24INO2/c1-24-19-13-17(12-18(21)20(19)23)14-22-9-7-16(8-10-22)11-15-5-3-2-4-6-15/h2-6,12-13,16,23H,7-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZORGDMZKWVWFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CN2CCC(CC2)CC3=CC=CC=C3)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Benzylpiperidin-1-yl)methyl]-2-iodo-6-methoxyphenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzenesulfonamide](/img/structure/B5059115.png)
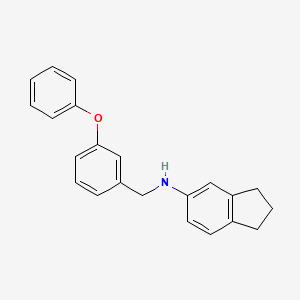
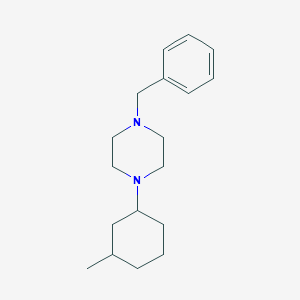
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B5059137.png)
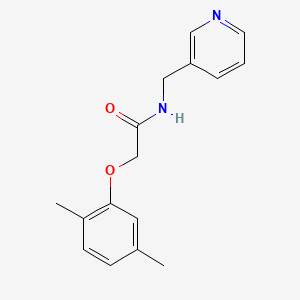
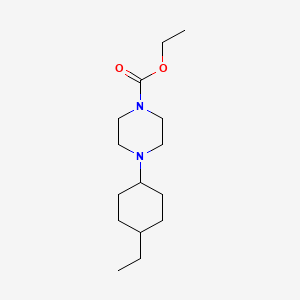
![2-[(1-phenylethyl)amino]-3-butyn-1-ol hydrochloride](/img/structure/B5059163.png)
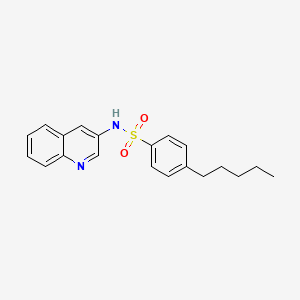
![N-(4-chlorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5059181.png)
![7-benzoyl-11-(2-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5059182.png)
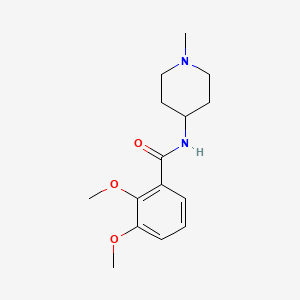
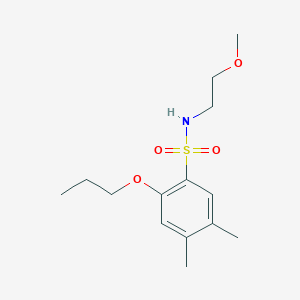
![N-cyclohexyl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B5059225.png)
![1-(1-methyl-1H-indol-3-yl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5059233.png)